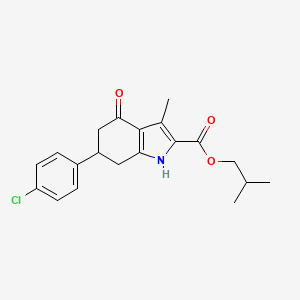
(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid
Übersicht
Beschreibung
(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid, also known as DPIA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DPIA belongs to the class of isoindolinones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of (1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and neurodegeneration. (1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells. Additionally, (1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a role in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the modulation of oxidative stress and inflammation, and the enhancement of cognitive function in animal models of neurodegenerative diseases. (1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid has several advantages for lab experiments, including its potent anticancer and neuroprotective effects, as well as its favorable pharmacokinetic profile. However, there are also some limitations to its use in research, including the need for further studies to elucidate its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid, including the development of more potent and selective analogs, the investigation of its potential as a combination therapy with other anticancer or neuroprotective agents, and the exploration of its therapeutic potential in other disease areas, such as cardiovascular disease and diabetes.
In conclusion, (1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid is a synthetic compound with promising potential for therapeutic applications in cancer and neurological disorders. Its mechanism of action involves the inhibition of key enzymes and signaling pathways, and it has a range of biochemical and physiological effects. While there are some limitations to its use in research, there are also several future directions for further investigation.
Wissenschaftliche Forschungsanwendungen
(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In vitro studies have shown that (1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. (1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)acetic acid has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
2-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14(19)9-17-15(20)12-7-6-11(8-13(12)16(17)21)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQVNCBMAAYFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4667185.png)
![methyl 2-({[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4667189.png)
![1-(3-fluorobenzoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4667192.png)
![1-[(4-bromo-3-chlorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4667195.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4667203.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4667210.png)
![2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4667218.png)

![N-allyl-2-[(3,5-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4667237.png)



![4-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4667290.png)